
Diacryloyloxyfluorescein
Overview
Description
Diacryloyloxyfluorescein, also known as 3’,6’-Diacryloxyspirobenzo[c]-furan[1,9’]xanthen-3-one, is a fluorescent compound widely used in various scientific fields. It is a derivative of fluorescein, a well-known dye, and exhibits unique properties due to the presence of acrylate groups. These properties make it valuable in applications such as imaging, diagnostics, and as a monomer in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacryloyloxyfluorescein can be synthesized through the esterification of fluorescein with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Diacryloyloxyfluorescein undergoes various chemical reactions, including:
Polymerization: The acrylate groups can participate in free-radical polymerization, forming cross-linked polymer networks.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, reverting to fluorescein and acrylic acid.
Oxidation and Reduction: While the fluorescein core can undergo redox reactions, the acrylate groups are relatively stable under mild conditions
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are employed.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used
Major Products:
Polymerization: Cross-linked polymers with fluorescent properties.
Hydrolysis: Fluorescein and acrylic acid.
Oxidation: Oxidized derivatives of fluorescein
Scientific Research Applications
Diacryloyloxyfluorescein is extensively used in:
Chemistry: As a fluorescent monomer in the synthesis of polymeric materials with unique optical properties.
Biology: In cell imaging and tracking due to its strong fluorescence.
Medicine: As a diagnostic tool in fluorescence-based assays and imaging techniques.
Industry: In the development of advanced materials, including sensors and coatings
Mechanism of Action
Diacryloyloxyfluorescein exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful in various imaging applications. The acrylate groups allow it to form covalent bonds with other molecules, enabling its incorporation into polymers and other materials. The molecular targets and pathways involved are primarily related to its interaction with light and its ability to form stable covalent bonds .
Comparison with Similar Compounds
- Fluorescein O,O’-dimethacrylate
- Fluorescein O-methacrylate
- Fluorescein O-acrylate
Comparison: Diacryloyloxyfluorescein is unique due to its dual acrylate groups, which provide enhanced reactivity and versatility in polymerization reactions compared to its monoacrylate counterparts. This makes it particularly valuable in applications requiring cross-linked polymer networks with fluorescent properties .
Biological Activity
Diacryloyloxyfluorescein is a derivative of fluorescein, a well-known fluorescent dye used extensively in biological and medical applications. This compound exhibits unique biological activities that make it suitable for various research and clinical applications, particularly in the fields of imaging, drug delivery, and cell biology.
This compound is characterized by its acrylate functional groups, which allow for polymerization and conjugation with other biomolecules. Its structure enhances its fluorescence properties while maintaining low toxicity levels, making it an attractive candidate for biological studies.
Biological Activities
1. Antiproliferative and Cytotoxic Effects
Research indicates that fluorescein derivatives, including this compound, can exhibit cytotoxic effects upon photoactivation. In a study involving HepG2 cells (a human hepatoblastoma cell line), exposure to fluorescein under irradiation resulted in a significant decrease in cell viability (approximately 30% at concentrations ranging from 75 to 2400 μM). This reduction was linked to the generation of singlet oxygen and carbon monoxide, both of which can adversely affect cellular metabolism and induce cell cycle arrest .
2. pH Monitoring
This compound has been utilized as a pH-sensitive fluorescent probe. Its fluorescence intensity varies with changes in pH, making it effective for monitoring physiological conditions in biological systems. Studies have shown that fluorescein derivatives are particularly useful in tracking pH fluctuations around neutral conditions (pH ~7.3), which is critical for understanding cellular processes such as metabolism and enzyme activity .
Case Studies
Case Study 1: Fluorescein in Clinical Applications
A clinical assessment conducted over eight years involving 1787 patients who ingested fluorescein at a concentration of 10 mL (10%) reported no significant adverse effects. However, side effects such as itching and discomfort were noted in patients undergoing fluorescein angiography, occurring in about 3% of cases . This highlights the importance of dosage and administration routes when evaluating the safety profile of fluorescein derivatives.
Case Study 2: Skin Sensitization Reactions
In a series of skin prick tests involving over 1000 patients, this compound was assessed for potential sensitization. While most participants showed no reactions at concentrations up to 1%, some positive reactions were observed at lower concentrations (0.2%). These findings suggest that while generally safe, caution is warranted when using this compound in sensitive populations .
Research Findings
Properties
IUPAC Name |
(3-oxo-6'-prop-2-enoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h3-14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZGVDHWVBMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C=C)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404617 | |
Record name | Diacryloyloxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7262-39-7 | |
Record name | Diacryloyloxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.